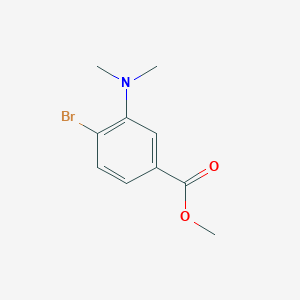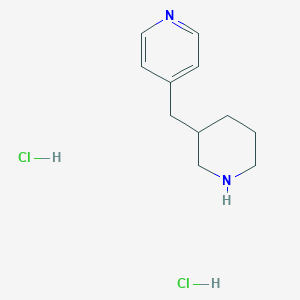
N1-methyl-N1-(propan-2-yl)benzene-1,2-diamine dihydrochloride
Descripción general
Descripción
N1-methyl-N1-(propan-2-yl)benzene-1,2-diamine dihydrochloride is a chemical compound with the CAS Number: 1803588-75-1 . It has a molecular weight of 237.17 . The compound is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is N1-isopropyl-N1-methylbenzene-1,2-diamine dihydrochloride . The InChI code is 1S/C10H16N2.2ClH/c1-8(2)12(3)10-7-5-4-6-9(10)11;;/h4-8H,11H2,1-3H3;2*1H . This information can be used to deduce the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is an acidic salt . It is generally soluble in water . The resulting solutions contain moderate concentrations of hydrogen ions and have pH’s of less than 7.0 .Aplicaciones Científicas De Investigación
Synthesis and Characterization
N1-methyl-N1-(propan-2-yl)benzene-1,2-diamine dihydrochloride is used in the synthesis and characterization of various compounds and materials. For example, the electrochemical copolymerizations of derivatives with thiophene and 3,4-ethylenedioxy thiophene resulted in conducting copolymers characterized by cyclic voltammetry, Fourier transform infrared spectroscopy, scanning electron microscopy, and thermogravimetric analysis to determine their conductivity and structural properties (Turac, Sahmetlioglu, & Toppare, 2014). Another study involved the synthesis of a compound through nucleophilic aromatic substitution and its characterization by NMR, HPLC, IR, and UV-VIS to explore its affinity towards specific protein kinases, indicating its potential in drug development (El-Gokha et al., 2019).
Molecular and Vibrational Analysis
In-depth molecular and vibrational analysis of similar compounds has been conducted to understand their stable structures, vibrational frequencies, and potential for non-linear optical behavior and biological activity. These studies involve meticulous conformational analysis and comparison of observed spectral frequencies with harmonic wavenumbers, providing insight into the charge transfer within molecules and their biological implications (Subashchandrabose et al., 2013).
Inhibitory and Catalytic Activities
Novel aromatic diamine compounds have been investigated for their inhibitory effects on the nuclear translocation of NF-kappaB in macrophages, presenting a unique mechanism of action for controlling NF-kappaB activation. This research highlights the compound's potential in inhibiting inflammatory responses and apoptosis in macrophages, which is crucial for developing new therapeutic strategies (Shin et al., 2004). Additionally, studies on Schiff base derivatives with antibacterial activities through DFT calculations and in silico studies indicate significant interactions with proteins, demonstrating their potential in antibacterial and anticancer applications (A. P, 2019).
Material Science Applications
In material science, novel starburst type amorphous materials incorporating similar structural motifs have been synthesized and applied as hole injection layers in organic light-emitting diodes, significantly reducing the driving voltage required for these devices. This research illustrates the role of molecular orientation in electronic devices and opens pathways for developing more efficient electronic components (Kim, Yokoyama, & Adachi, 2012).
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . A Material Safety Data Sheet (MSDS) is available for more detailed safety information .
Propiedades
IUPAC Name |
2-N-methyl-2-N-propan-2-ylbenzene-1,2-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2.2ClH/c1-8(2)12(3)10-7-5-4-6-9(10)11;;/h4-8H,11H2,1-3H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUFYJPCKNYUSAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C)C1=CC=CC=C1N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



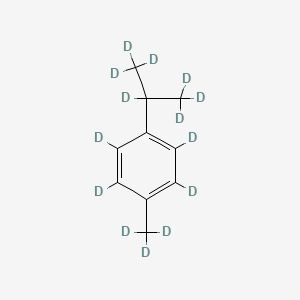
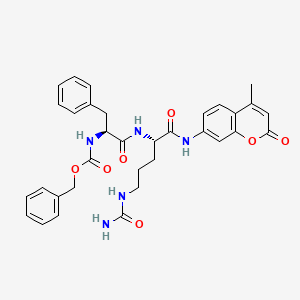
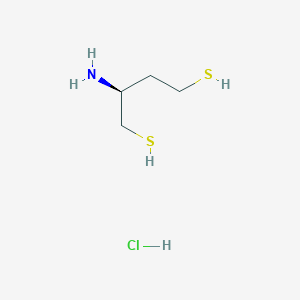
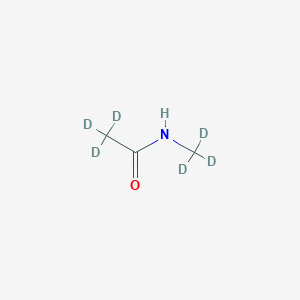

![1-[(3-Methylisoxazol-5-yl)methyl]piperazine dihydrochloride](/img/structure/B1458400.png)

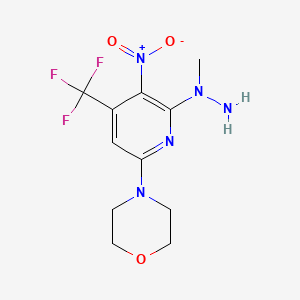
![3-(4-Chlorophenyl)-3-fluoro-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1458407.png)
![3-chloro-1-(oxan-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1458408.png)
